molecular formula C23H17IN2O2 B2862067 (E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide CAS No. 359776-92-4

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide

Cat. No.: B2862067
CAS No.: 359776-92-4
M. Wt: 480.305
InChI Key: NWVUUJJFVKTVGL-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide is a useful research compound. Its molecular formula is C23H17IN2O2 and its molecular weight is 480.305. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide and its derivatives have been studied for their potential as corrosion inhibitors. Research has shown that acrylamide derivatives can effectively inhibit the corrosion of metals in acidic environments. For instance, acrylamide compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have demonstrated significant efficacy in protecting copper against corrosion in nitric acid solutions. These findings suggest that this compound could also serve as a potent corrosion inhibitor, potentially through a mechanism involving chemical adsorption and the formation of a protective layer on the metal surface (Abu-Rayyan et al., 2022).

Polymer Chemistry and Material Science

The structural features of this compound make it a candidate for polymer chemistry applications. Acrylamide derivatives have been utilized in controlled radical polymerization processes, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, to synthesize polymers with specific properties. For example, homopolymers of monosubstituted acrylamides containing amino acid moieties have been prepared, demonstrating the potential for creating functionalized polymers with applications ranging from biomedicine to materials science. This suggests that this compound could be used to synthesize polymers with unique properties, such as enhanced biocompatibility or specific interaction capabilities (Mori et al., 2005).

Photopolymerization and Photoinitiation

Acrylamide derivatives, due to their molecular structure, have been explored in the field of photopolymerization and photoinitiation. Compounds similar to this compound have shown promising results as components of photoinitiating systems. These systems are crucial for initiating polymerization reactions upon exposure to light, making them valuable in various applications such as 3D printing, coatings, and adhesives. The efficiency of these compounds in photopolymerization processes indicates that this compound could be developed as a photoinitiator or a component of photoinitiating systems for advanced material fabrication (Hola et al., 2020).

Properties

IUPAC Name

(E)-2-cyano-N-(2-iodophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17IN2O2/c24-21-8-4-5-9-22(21)26-23(27)19(15-25)14-17-10-12-20(13-11-17)28-16-18-6-2-1-3-7-18/h1-14H,16H2,(H,26,27)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVUUJJFVKTVGL-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.